molecular formula C10H8Cl3N5OS B4421720 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B4421720
M. Wt: 352.6 g/mol
InChI Key: VDRWFRWXAOQJTR-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound is characterized by the presence of a tetrazole ring, a sulfanyl group, and a trichlorophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Substituted trichlorophenyl derivatives

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzyme active sites, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of protein function . The trichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide is unique due to its combination of a tetrazole ring, a sulfanyl group, and a trichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for diverse biological activities set it apart from other similar compounds.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N5OS/c1-18-10(15-16-17-18)20-4-9(19)14-8-3-6(12)5(11)2-7(8)13/h2-3H,4H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRWFRWXAOQJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 5
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2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 6
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2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

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